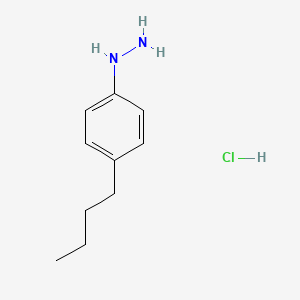(4-butylphenyl)hydrazine Hydrochloride
CAS No.: 64287-11-2
Cat. No.: VC2338335
Molecular Formula: C10H17ClN2
Molecular Weight: 200.71 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 64287-11-2 |
|---|---|
| Molecular Formula | C10H17ClN2 |
| Molecular Weight | 200.71 g/mol |
| IUPAC Name | (4-butylphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H |
| Standard InChI Key | FXWNLNIZDNTDFE-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NN.Cl |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NN.Cl |
Chemical Identity and Structural Characteristics
Basic Information
(4-Butylphenyl)hydrazine hydrochloride is the hydrochloride salt of (4-butylphenyl)hydrazine. It contains a phenyl ring with a butyl group at the para position and a hydrazine moiety, combined with hydrochloride to form a stable salt. The compound features a characteristic hydrazine functional group (-NH-NH2) that contributes to its chemical reactivity and applications in organic synthesis.
Identification Parameters
The compound possesses several standard identification parameters that distinguish it from related compounds. These parameters are essential for proper identification in laboratory and industrial settings.
Table 1: Identification Parameters of (4-Butylphenyl)hydrazine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 64287-11-2 |
| Molecular Formula | C₁₀H₁₇ClN₂ |
| Molecular Weight | 200.71 g/mol |
| IUPAC Name | 4-Butylphenylhydrazine hydrochloride |
| Synonyms | 4-N-BUTYLPHENYLHYDRAZINE HCL; 1-(4-BUTYLPHENYL)HYDRAZINE HYDROCHLORIDE; 4-(But-1-yl)phenylhydrazine hydrochloride |
| Melting Point | >215°C (with decomposition) |
The free base form of this compound, (4-butylphenyl)hydrazine, has a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol, demonstrating the addition of HCl in the salt form .
Physical and Chemical Properties
Structural Insights
The structure features a para-substituted phenyl ring with a butyl chain, which contributes hydrophobicity, and a hydrazine group that provides nucleophilic character. The hydrochloride salt formation occurs at the hydrazine nitrogen, enhancing stability and solubility characteristics.
Table 2: Structural Properties of (4-Butylphenyl)hydrazine Hydrochloride
| Property | Description/Value |
|---|---|
| Core Structure | Para-substituted phenyl ring with hydrazine moiety |
| Functional Groups | Hydrazine (-NH-NH₂), Alkyl (butyl) chain |
| Salt Form | Hydrochloride |
| Structural Formula | C₁₀H₁₇ClN₂ |
| Related Free Base | (4-butylphenyl)hydrazine (C₁₀H₁₆N₂) |
For comparison, the corresponding free base form is cataloged in PubChem with the identifier 2735693 and has the SMILES notation CCCCC1=CC=C(C=C1)NN, highlighting the structural arrangement of this chemical family .
Chemical Reactivity and Synthesis
Reactivity Profile
The hydrazine moiety in (4-butylphenyl)hydrazine hydrochloride is highly nucleophilic, making it valuable for various condensation reactions. This reactivity is particularly useful in heterocyclic synthesis, where hydrazines serve as key building blocks. The para-butyl substitution on the phenyl ring modifies the electronic properties compared to unsubstituted phenylhydrazine, potentially altering reactivity patterns in certain synthetic applications.
Applications in Chemical Research and Industry
Synthetic Organic Chemistry
(4-Butylphenyl)hydrazine hydrochloride serves as a valuable reagent in the synthesis of heterocyclic compounds. The hydrazine functionality can participate in various condensation reactions, particularly in the formation of pyrazoles, indoles, and related heterocyclic systems. The compound's reactivity makes it useful as an intermediate in the synthesis of more complex structures with potential pharmaceutical applications.
| Safety Aspect | Consideration |
|---|---|
| Acute Toxicity | Potentially toxic by inhalation, skin contact, and ingestion |
| Chronic Effects | Possible risk of irreversible effects |
| Skin Contact | May cause sensitization; irritating to skin |
| Eye Contact | Irritating to eyes |
| Environmental Impact | May be toxic to aquatic organisms |
| Storage Recommendations | Cool, dry location in tightly sealed containers |
These safety considerations are based on general information about phenylhydrazine derivatives and should be applied to (4-butylphenyl)hydrazine hydrochloride handling procedures .
Research Gaps and Future Directions
Current Research Limitations
The available data on (4-butylphenyl)hydrazine hydrochloride reveals several research gaps that merit further investigation:
-
Limited detailed spectroscopic data (NMR, IR, MS) specifically for the hydrochloride salt
-
Insufficient information on stability under various storage conditions
-
Minimal documentation on reaction scope and limitations in organic synthesis
-
Incomplete toxicological profiling compared to other hydrazine derivatives
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume